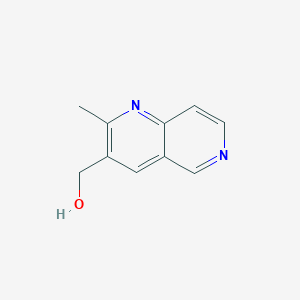
7-Amino-4-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-methylindolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines . This method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of palladium catalysts and controlled reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activities .
Scientific Research Applications
7-Amino-4-methylindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-4-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways . The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
4-Methylindole: Similar in structure but lacks the amino group, leading to different chemical properties.
7-Aminoindole: Similar but without the methyl group, affecting its reactivity and applications.
Uniqueness: 7-Amino-4-methylindolin-2-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-amino-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
AUUJDPJZIWPGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


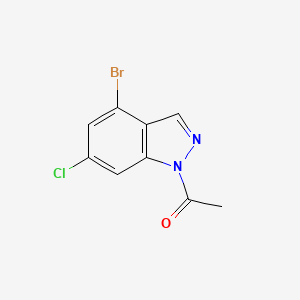

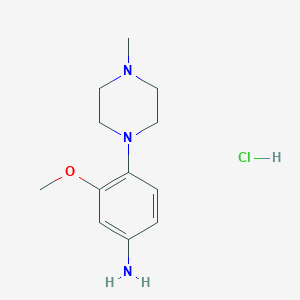
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)


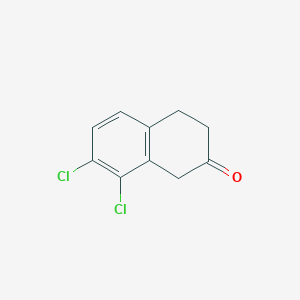
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
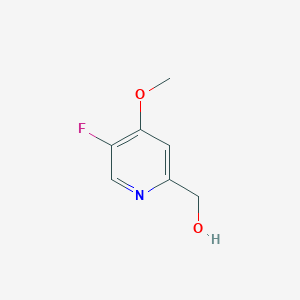



![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
